2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}anthracene-9,10-dione
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Overview
Description
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}-9,10-dihydroanthracene-9,10-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to a sulfonyl group, and attached to a dihydroanthracene-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}-9,10-dihydroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of 2-methoxyaniline with ethylene glycol to form 2-methoxyphenylpiperazine.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Dihydroanthracene-dione: The final step involves coupling the sulfonylated piperazine with 9,10-dihydroanthracene-9,10-dione under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can affect pathways related to smooth muscle contraction, neurotransmitter release, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: A compound with a similar mechanism of action, used to treat hypertension.
Uniqueness
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}-9,10-dihydroanthracene-9,10-dione stands out due to its unique combination of a piperazine ring, sulfonyl group, and dihydroanthracene-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H22N2O5S |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylanthracene-9,10-dione |
InChI |
InChI=1S/C25H22N2O5S/c1-32-23-9-5-4-8-22(23)26-12-14-27(15-13-26)33(30,31)17-10-11-20-21(16-17)25(29)19-7-3-2-6-18(19)24(20)28/h2-11,16H,12-15H2,1H3 |
InChI Key |
VHLKIYHQYKVUSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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